molecular formula C15H20N4O3S B5659113 4-{[(1R*,5R*)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}-2,1,3-benzoxadiazole

4-{[(1R*,5R*)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}-2,1,3-benzoxadiazole

Cat. No. B5659113
M. Wt: 336.4 g/mol
InChI Key: QPUAYDSJNCMRHF-DGCLKSJQSA-N
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Description

Research on compounds with the oxadiazole moiety, such as 1,3,4-oxadiazoles and benzoxadiazoles, has been extensive due to their significant biological activities and applications in materials science. These compounds are known for their diverse chemical reactions and properties, which make them valuable for various scientific inquiries.

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves multi-step reactions, starting from basic organic compounds to more complex structures. For example, the synthesis of N-substituted derivatives of 1,3,4-oxadiazole compounds can be achieved through reactions involving benzenesulfonyl chloride with ethyl isonipecotate, leading to intermediate products that further react with different N-aralkyl/aryl substituted bromoacetamides in the presence of a weak base and polar aprotic solvent (H. Khalid et al., 2016).

Molecular Structure Analysis

Molecular structure analysis, such as X-ray crystallography, is crucial for elucidating the precise geometry of these compounds. For instance, docking studies and the crystal structure of tetrazole derivatives revealed insights into their spatial arrangement and interactions at the molecular level (B. Al-Hourani et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving oxadiazole and benzoxadiazole derivatives are diverse, including cycloadditions, nucleophilic substitutions, and electrophilic substitutions. These reactions allow for functionalization and the introduction of various substituents that modulate the compound's physical and chemical properties.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, of oxadiazole derivatives are influenced by their molecular structure and substitution patterns. For example, the introduction of sulfone groups can enhance solubility in polar solvents, making these compounds suitable for various applications (N. Jachmann, U. Karst, 2001).

properties

IUPAC Name

4-[[(1R,5R)-3-methylsulfonyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methyl]-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c1-23(20,21)19-8-11-5-6-13(10-19)18(7-11)9-12-3-2-4-14-15(12)17-22-16-14/h2-4,11,13H,5-10H2,1H3/t11-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUAYDSJNCMRHF-DGCLKSJQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC2CCC(C1)N(C2)CC3=CC=CC4=NON=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N1C[C@@H]2CC[C@H](C1)N(C2)CC3=CC=CC4=NON=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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